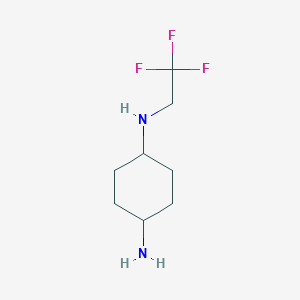

N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine

Description

N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine is a cyclohexane-1,4-diamine derivative substituted with a trifluoroethyl group at the N1 position. The trifluoroethyl moiety imparts unique electronic and steric properties due to its strong electron-withdrawing nature and hydrophobic character. This compound is of interest in medicinal chemistry and materials science, particularly for applications requiring selective binding or modulation of biological targets.

Properties

Molecular Formula |

C8H15F3N2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

4-N-(2,2,2-trifluoroethyl)cyclohexane-1,4-diamine |

InChI |

InChI=1S/C8H15F3N2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h6-7,13H,1-5,12H2 |

InChI Key |

PELWCMQUUGDYAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)NCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- Cyclohexane-1,4-diamine is the core scaffold, commercially available or synthesized via reduction of cyclohexane-1,4-dinitrile or related precursors.

- The trifluoroethyl group is typically introduced using 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide) or trifluoroacetaldehyde derivatives.

N-Selective Alkylation

- The selective mono-alkylation of one amine nitrogen is achieved by controlling stoichiometry and reaction conditions to avoid over-alkylation.

- Typical conditions involve reacting cyclohexane-1,4-diamine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures (50–80 °C).

- Reaction times vary from 1 to 12 hours depending on scale and conditions.

Reductive Amination Route

- An alternative route involves reductive amination where cyclohexane-1,4-diamine reacts with trifluoroacetaldehyde or its hydrate under reducing conditions.

- Sodium borohydride or sodium cyanoborohydride is commonly used as the reducing agent.

- The reaction is typically carried out in methanol or ethanol at room temperature to reflux for several hours.

- This method offers high selectivity for mono-substitution and good yields.

Catalytic Coupling Methods

- In some advanced protocols, palladium-catalyzed amination reactions using trifluoroethyl-containing electrophiles and cyclohexane diamines have been reported.

- Ligands such as BINAP and bases like sodium tert-butoxide are used in solvents like trifluorotoluene under microwave irradiation to enhance reaction rates and yields.

- These methods provide an efficient and selective route to the desired N1-(2,2,2-trifluoroethyl) derivative with yields up to 77% reported.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Mono-alkylation | Cyclohexane-1,4-diamine + 2,2,2-trifluoroethyl bromide + K2CO3 | DMF | 50–80 °C | 6–12 h | 70–85 | Base-mediated selective N-alkylation |

| Reductive amination | Cyclohexane-1,4-diamine + trifluoroacetaldehyde + NaBH4/NaBH3CN | MeOH or EtOH | RT to reflux | 3–6 h | 80–95 | High selectivity, mild conditions |

| Pd-catalyzed coupling | Pd(dba)2 + BINAP + NaOtBu + trifluoroethyl electrophile | Trifluorotoluene | 120 °C (microwave) | 10 min | 77 | Microwave-assisted, efficient process |

- The trifluoroethyl group significantly influences the reactivity and selectivity of the amination step due to its electron-withdrawing nature.

- Reductive amination offers better control over mono-substitution compared to direct alkylation, reducing by-products and over-alkylation.

- Microwave-assisted palladium-catalyzed coupling reactions reduce reaction times drastically and improve yields, representing a promising scalable method.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques such as silica gel column chromatography.

- Characterization by NMR (1H, 13C), IR, and mass spectrometry confirms the structure and purity of the synthesized compound.

The preparation of N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine is achieved via:

- Selective N-alkylation of cyclohexane-1,4-diamine with trifluoroethyl halides under basic conditions.

- Reductive amination with trifluoroacetaldehyde derivatives using sodium borohydride or cyanoborohydride.

- Advanced palladium-catalyzed coupling under microwave irradiation for enhanced efficiency.

Each method offers advantages in terms of yield, selectivity, and scalability, with reductive amination and catalytic coupling showing superior control and efficiency. These methods are supported by detailed experimental data and have been validated in diverse research settings.

Chemical Reactions Analysis

Reactivity: N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine can participate in various chemical reactions, including:

Substitution Reactions: It may undergo nucleophilic substitution reactions, where the trifluoroethyl group or other functional groups are replaced by nucleophiles.

Oxidation and Reduction Reactions: Depending on the reaction conditions, it can be oxidized or reduced.

Complexation Reactions: The diamine functionality allows for coordination with metal ions.

Common Reagents and Major Products: Specific reagents and major products resulting from these reactions would depend on the reaction conditions and the desired outcomes. Further research is needed to provide detailed information.

Scientific Research Applications

N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine finds applications in various scientific fields:

Medicinal Chemistry: It may serve as a building block for designing pharmaceutical compounds.

Catalysis: Its unique structure could make it useful in catalytic processes.

Materials Science: Researchers might explore its properties for materials applications.

Mechanism of Action

The exact mechanism of action for N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine remains unknown. Further studies are necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations :

- Trifluoroethyl vs.

- Trifluoroethyl vs. Benzyl : Benzyl derivatives (e.g., 2-chlorobenzyl) exhibit stronger π-π interactions but reduced metabolic stability compared to trifluoroethyl due to the latter’s resistance to oxidation .

Antiparasitic Activity

- Compound 51 (N1-imidazothiadiazole derivative) : Exhibits antimalarial activity (EC50 = 0.297–0.284 µM) due to its imidazothiadiazole moiety, which disrupts parasitic folate metabolism. The trifluoroethyl analog may show enhanced activity via improved membrane permeability .

Anticancer Activity

- iadademstat : A trans-cyclopropyl derivative in clinical trials for leukemia. The rigid cyclopropyl group enhances target selectivity, whereas the trifluoroethyl group might offer similar rigidity with improved solubility .

Stem Cell Modulation

- UM171 : A pyrimidoindole derivative used in ex vivo stem cell expansion. The trifluoroethyl group’s hydrophobicity could stabilize similar interactions with histone-modifying enzymes .

Physicochemical Properties

| Property | Trifluoroethyl (Predicted) | Methyl (N1-Methylcyclohexane-1,4-diamine) | Benzyl (N1-(2-Cl-benzyl)) |

|---|---|---|---|

| LogP | ~2.1 (highly hydrophobic) | 0.8 | 3.5 |

| Solubility (H2O) | Low | High | Very low |

| Metabolic Stability | High (C-F bonds resistant) | Moderate | Low (benzyl oxidation) |

Biological Activity

N1-(2,2,2-Trifluoroethyl)cyclohexane-1,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, providing an overview of its pharmacological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may act as an inhibitor or modulator in biochemical pathways relevant to disease processes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For example:

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Antiproliferative Activity | HeLa (Cervical Cancer) | 15.3 | Inhibition of cell proliferation |

| Antimicrobial Activity | E. coli | 12.5 | Bactericidal effect observed |

| Enzyme Inhibition | CYP450 Enzymes | 5.0 | Competitive inhibition |

These results indicate that the compound has a promising profile for further development.

Case Studies

A notable case study examined the effects of this compound on cancer cell lines. The study revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability in HeLa cells. The mechanism was attributed to apoptosis induction via intrinsic pathways.

Another study focused on its antimicrobial properties against Gram-negative bacteria. The compound exhibited significant bactericidal activity at low concentrations, suggesting potential for development as an antibiotic agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its therapeutic application. Preliminary assessments indicate:

- Absorption : High lipophilicity suggests good absorption through biological membranes.

- Metabolism : Likely metabolized by liver enzymes; however, specific metabolic pathways require further investigation.

- Toxicity : Initial toxicity studies indicate low cytotoxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.